molecular formula C7H10BrNO2 B11758040 3-Bromo-1-methylazepane-2,7-dione

3-Bromo-1-methylazepane-2,7-dione

Katalognummer: B11758040
Molekulargewicht: 220.06 g/mol
InChI-Schlüssel: MZVXPOPTOYPDKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-1-methylazepane-2,7-dione is a chemical compound with the molecular formula C7H10BrNO2 and a molecular weight of 220.06 g/mol This compound belongs to the class of azepane derivatives, characterized by a seven-membered ring containing nitrogen

Vorbereitungsmethoden

The synthesis of 3-Bromo-1-methylazepane-2,7-dione typically involves the bromination of 1-methylazepane-2,7-dione. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

3-Bromo-1-methylazepane-2,7-dione undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of various derivatives.

    Reduction Reactions: The compound can be reduced to form 1-methylazepane-2,7-dione.

    Oxidation Reactions: Oxidation can lead to the formation of more complex structures.

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4). The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

3-Bromo-1-methylazepane-2,7-dione has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of 3-Bromo-1-methylazepane-2,7-dione involves its interaction with specific molecular targets. The bromine atom plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating its precise molecular interactions .

Vergleich Mit ähnlichen Verbindungen

3-Bromo-1-methylazepane-2,7-dione can be compared with other azepane derivatives, such as:

    1-Methylazepane-2,7-dione: Lacks the bromine atom, resulting in different chemical properties and reactivity.

    3-Chloro-1-methylazepane-2,7-dione: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

Eigenschaften

Molekularformel

C7H10BrNO2

Molekulargewicht

220.06 g/mol

IUPAC-Name

3-bromo-1-methylazepane-2,7-dione

InChI

InChI=1S/C7H10BrNO2/c1-9-6(10)4-2-3-5(8)7(9)11/h5H,2-4H2,1H3

InChI-Schlüssel

MZVXPOPTOYPDKG-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=O)CCCC(C1=O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.